molecular formula C11H13NO2 B1350123 4-N-Butoxyphenyl Isocyanate CAS No. 28439-86-3

4-N-Butoxyphenyl Isocyanate

Cat. No.: B1350123
CAS No.: 28439-86-3
M. Wt: 191.23 g/mol
InChI Key: ASFIDVOMDQBCNP-UHFFFAOYSA-N
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Description

4-N-Butoxyphenyl Isocyanate, also known as 4-butoxyphenyl isocyanate, is a chemical compound with the molecular formula C₁₁H₁₃NO₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used in the manufacturing of polyurethane foams, coatings, and adhesives.

Preparation Methods

4-N-Butoxyphenyl Isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-butoxyaniline with phosgene. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and yield.

Chemical Reactions Analysis

4-N-Butoxyphenyl Isocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

    Polymerization: It can be used in polymerization reactions to produce polyurethanes, which are widely used in various industrial applications.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like dibutyltin dilaurate. Major products formed from these reactions include ureas, carbamates, and polyurethanes .

Scientific Research Applications

4-N-Butoxyphenyl Isocyanate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polyurethanes and other polymers.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug delivery systems and medical coatings.

    Industry: It is used in the production of coatings, adhesives, and foams, contributing to advancements in materials science and engineering.

Mechanism of Action

The mechanism of action of 1-butoxy-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is the basis for its use in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urea and carbamate linkages, which are essential for the structural integrity of the resulting polymers .

Comparison with Similar Compounds

4-N-Butoxyphenyl Isocyanate can be compared with other similar compounds, such as:

    4-Methoxyphenyl isocyanate: Similar in structure but with a methoxy group instead of a butoxy group. It has different reactivity and applications.

    4-Ethoxyphenyl isocyanate: Similar but with an ethoxy group. It also has distinct properties and uses.

    4-Propoxyphenyl isocyanate: Another similar compound with a propoxy group, differing in its physical and chemical properties.

The uniqueness of 1-butoxy-4-isocyanatobenzene lies in its specific reactivity and applications in the production of polyurethanes and other polymers .

Biological Activity

Overview

4-N-Butoxyphenyl Isocyanate (C₁₁H₁₃NO₂) is a chemical compound utilized primarily in the synthesis of polyurethanes and other polymers. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and materials science. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₁H₁₃NO₂
  • Appearance : Colorless to pale yellow liquid with a pungent odor
  • Synthesis : Typically synthesized from 4-butoxyaniline and phosgene under specific conditions, including the use of solvents like dichloromethane and bases such as triethylamine.

The biological activity of this compound is primarily attributed to its electrophilic isocyanate group (-N=C=O), which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of ureas and carbamates, which are crucial for various biological processes. The following pathways are particularly noteworthy:

  • Formation of Ureas : Reacts with amines to form ureas, which are important in drug formulations.
  • Carbamate Formation : Can react with alcohols leading to carbamate production, relevant in pesticide chemistry.
  • Polymerization : Involved in producing polyurethanes, which have applications in drug delivery systems and medical coatings .

Toxicological Profile

Exposure to isocyanates, including this compound, has been linked to several health issues:

  • Respiratory Sensitization : Workers exposed to isocyanates may develop asthma or other respiratory disorders. A study indicated that exposure levels ranged from 0.004 to 5.2 ppb across various industrial settings .
  • Skin Irritation : Contact dermatitis has been reported among workers handling isocyanates .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound may exhibit significant antitumor properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM . This suggests potential for further exploration of this compound in cancer therapeutics.

Case Studies

  • Industrial Exposure Study :
    • Conducted at multiple plants handling polyurethane and diisocyanates.
    • Monitored personal exposure levels and correlated them with health outcomes.
    • Found that nearly all monitored workers exhibited some level of exposure-related symptoms .
  • Pharmacokinetic Evaluation :
    • Investigated the incorporation of piperazine functionalities into urea derivatives for enhanced biological activity.
    • The study highlighted how structural modifications can improve pharmacokinetic properties in vivo .

Comparative Analysis

Compound NameStructure ComparisonBiological Activity
This compoundPara-substituted phenyl ringPotential respiratory sensitizer; possible antitumor activity
4-Methoxyphenyl IsocyanateMethoxy group instead of butoxyDifferent reactivity; used in similar applications
4-Ethoxyphenyl IsocyanateEthoxy groupSimilar applications; distinct physical properties

Properties

IUPAC Name

1-butoxy-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-3-8-14-11-6-4-10(5-7-11)12-9-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIDVOMDQBCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377803
Record name 1-butoxy-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28439-86-3
Record name 1-butoxy-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butoxy-4-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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